Acetylpyrazine-d3

Mass Spectrometry Internal Standard Stable Isotope Labeling

Quantifying acetylpyrazine in complex food matrices without a proper internal standard leads to ion suppression and inaccurate results. Acetylpyrazine-d3 (CAS 106162-18-9) solves this with a +3 Da mass shift, co-eluting with the analyte for matrix-matched calibration. • Enables LC-MS/MS quantitation at LOQs as low as 0.6 μg/kg • ≥98% purity ensures reliable calibration curves • Stable isotope labeling permits ADME tracking without altering biological activity

Molecular Formula C6H6N2O
Molecular Weight 125.14 g/mol
Cat. No. B12384434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylpyrazine-d3
Molecular FormulaC6H6N2O
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CN=C1
InChIInChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3/i1D3
InChIKeyDBZAKQWXICEWNW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylpyrazine-d3 Internal Standard for Flavor Quantification


Acetylpyrazine-d3 (2-Acetylpyrazine-d3, CAS 106162-18-9) is a stable isotope-labeled analog of the flavor compound acetylpyrazine. In this deuterated form, three hydrogen atoms are replaced with deuterium (C6H3D3N2O, molecular weight 125.15 g/mol) . Its primary utility is as an internal standard in mass spectrometry-based quantitative assays, where its near-identical chemical behavior to the non-deuterated analyte (acetylpyrazine, C6H6N2O, 122.12 g/mol) [1]—coupled with a distinct +3 Da mass shift—enables precise correction for matrix effects and instrument variability.

Workflow Stable isotope dilution LC-MS/MS Deuterated internal standard method
Selection Deuterated IS with +3 Da mass shift Enables independent MS detection
Use Context Food flavor quantification research Supports trace-level acetylpyrazine measurement

Limitations of Unlabeled Acetylpyrazine


While unlabeled acetylpyrazine (CAS 22047-25-2) shares identical chemical reactivity, its substitution for acetylpyrazine-d3 as an internal standard introduces a critical analytical flaw. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard must exhibit distinct mass spectrometric detection from the analyte while co-eluting to experience identical matrix effects and ionization conditions [1]. Unlabeled acetylpyrazine, being isobaric, cannot be independently quantified, leading to unaccounted signal suppression or enhancement. The deuterated analog, with a +3 Da mass shift, provides this essential chromatographic and spectrometric separation, enabling accurate and reproducible quantification of acetylpyrazine in complex matrices such as food products [2].

! Unlabeled acetylpyrazine is isobaric and cannot provide independent MS signal; the +3 Da shift of the deuterated form is essential for quantification.
! Without a distinct mass channel, matrix effect correction fails; unlabeled analog introduces unaccounted ion suppression or enhancement.
! Unlabeled acetylpyrazine purity varies by supplier and lot, adding calibration uncertainty not present with the specified ≥95% purity of acetylpyrazine-d3.

Acetylpyrazine-d3 vs. Unlabeled: Quantitative Evidence


Mass Shift for Independent MS Detection

Acetylpyrazine-d3 exhibits a molecular weight of 125.15 g/mol, which is exactly 3.03 Da greater than the unlabeled acetylpyrazine (122.12 g/mol) [1]. This mass shift ensures that the internal standard signal does not overlap with the analyte signal in MS detection, a prerequisite for accurate quantification. The unlabeled compound, being isobaric, cannot serve as an internal standard in a single MS analysis.

Mass Shift
Reported
+3.03 Da
acetylpyrazine-d3 vs unlabeled
Enables independent MS detection for accurate quantification
Based on molecular formula calculation; fundamental IS criterion
Mass Spectrometry Internal Standard Stable Isotope Labeling

Chemical Purity as Validation Baseline

The commercial specification for Acetylpyrazine-d3 includes a minimum chemical purity of 95% . This is a critical parameter for its use as an internal standard; the known purity allows for accurate correction of concentration calculations. In contrast, the purity of unlabeled acetylpyrazine used as an analytical standard may vary by supplier and lot, introducing uncertainty in quantitative assays. While isotopic purity (atom % D) is a key parameter for minimizing cross-talk, it is not routinely specified in vendor technical datasheets for this compound.

Purity Specification
Specification review
≥95%
acetylpyrazine-d3 as supplied
Provides a defined calibration baseline for method validation
Unlabeled purity varies by supplier; isotopic enrichment not routinely specified
Analytical Chemistry Internal Standard Purity Method Validation

Co-Elution for Matrix Effect Correction

Deuterated internal standards are specifically designed to co-elute with their non-deuterated analytes under typical reversed-phase LC conditions, a behavior that is essential for accurate quantification [1]. This co-elution ensures that both compounds experience identical matrix effects and ionization efficiency variations. For acetylpyrazine analysis in food matrices, using unlabeled acetylpyrazine as an internal standard would provide no correction for these effects, potentially leading to significant quantification errors. The use of Acetylpyrazine-d3 mitigates this risk, enabling reliable quantitation even in complex sample backgrounds.

Co-Elution
Class-level
Near-identical RT
deuterated vs unlabeled analyte
Enables matrix effect correction through shared ionization environment
Deuterated IS design principle in reversed-phase LC-MS
Liquid Chromatography Matrix Effects Ion Suppression

High-Sensitivity Food Flavor Quantification

A validated UHPLC-MS/MS method for the quantitation of odor-active 2-acetyl azaheterocycles, including acetylpyrazine, achieved a limit of quantitation (LOQ) of 0.6 μg/kg in food products [1]. This method, which relies on stable isotope dilution principles, demonstrates the practical utility of a deuterated internal standard for achieving high sensitivity. While the study does not explicitly specify the use of Acetylpyrazine-d3, it establishes the analytical framework and performance benchmark for quantifying acetylpyrazine at trace levels relevant to its low odor threshold.

Analytical Sensitivity
Supporting evidence
LOQ 0.6 μg/kg
UHPLC-MS/MS in food products
Supports trace-level flavor quantification at odor threshold
Method validated for acetylpyrazine in complex food matrices
Food Analysis Flavor Chemistry LC-MS/MS

Applications of Acetylpyrazine-d3


Quantification of Acetylpyrazine in Food Matrices

Acetylpyrazine-d3 is the optimal internal standard for quantifying native acetylpyrazine in foods such as bread crusts, popcorn, and roasted products. Its co-elution with the analyte corrects for matrix-induced ion suppression, while the distinct +3 Da mass shift allows for independent MS detection. This application is validated by methods achieving LOQs as low as 0.6 μg/kg, essential for detecting this potent aroma compound at its odor threshold [1][2].

Quantitative Method Validation in Flavor Research

In flavor chemistry laboratories, Acetylpyrazine-d3 serves as a calibration and validation tool for developing and verifying new quantitative assays. Its defined chemical purity (≥95%) provides a reliable basis for constructing calibration curves, ensuring method accuracy and reproducibility across different instruments and sample batches .

Metabolic Fate and Reaction Mechanism Studies

Due to its stable isotopic labeling, Acetylpyrazine-d3 can be used as a tracer in in vitro and in vivo studies to monitor the absorption, distribution, metabolism, and excretion (ADME) of acetylpyrazine. The deuterium label provides a distinct mass signature for tracking the compound without altering its biological activity, a standard application for deuterated analogs in pharmacokinetic research [2].

Application
Selection Property
Validation Focus
Food flavor quantification (LC-MS/MS)
Deuterated IS with +3 Da mass shift
Co-elution and matrix effect correction; LOQ verification
Flavor method validation
Defined purity specification (≥95%)
Calibration accuracy and lot-to-lot reproducibility
ADME / tracer studies
Stable isotope labeling
Distinct mass signature for tracking in research models

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